5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole

描述

Crystallographic Analysis and Bonding Geometry

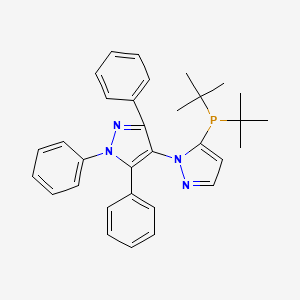

The crystallographic characterization of 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole has provided fundamental insights into its molecular architecture and bonding arrangements. The compound crystallizes with specific unit cell parameters that have been determined through single-crystal X-ray diffraction analysis. The first crystallographically characterized complex involving this ligand coordinated to palladium has confirmed the ability of this synthetically useful ligand to adopt a bidentate binding motif, demonstrating structural similarities to established biarylphosphine ligand classes.

The bipyrazole core structure exhibits distinct geometric features, with the pyrazole rings displaying specific torsional relationships that influence the overall molecular conformation. Crystal structure analysis reveals that the phenyl substituents attached to the bipyrazole framework adopt twisted orientations relative to the mean plane of the central ring system. In related bipyrazole structures, phenyl rings have been observed to twist from the mean plane by angles ranging from approximately 30 to 47 degrees, indicating significant non-planarity in the molecular architecture. This non-planar arrangement is crucial for understanding the steric environment created by the ligand.

The phosphorus atom coordination geometry represents a key structural feature, with the di-tert-butyl substituents creating a distinctive steric environment around the phosphorus center. The phosphorus-carbon bond lengths in related structures demonstrate specific values that reflect the electronic and steric influences of the bulky tert-butyl groups. Comparative analysis with similar phosphine ligands shows that phosphorus-carbon methylene bond lengths typically range from 1.830 to 1.870 Å, with variations depending on the coordination environment.

The crystal packing arrangements reveal intermolecular interactions that contribute to the solid-state stability of the compound. Hirshfeld surface analysis of related bipyrazole structures indicates that hydrogen-hydrogen contacts comprise approximately 54-55% of all intermolecular interactions, while hydrogen-carbon contacts account for 28-29% of the total interaction profile. These packing interactions provide insights into the molecular recognition properties and crystallization behavior of the compound.

属性

IUPAC Name |

ditert-butyl-[2-(1,3,5-triphenylpyrazol-4-yl)pyrazol-3-yl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N4P/c1-31(2,3)37(32(4,5)6)27-22-23-33-36(27)30-28(24-16-10-7-11-17-24)34-35(26-20-14-9-15-21-26)29(30)25-18-12-8-13-19-25/h7-23H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXJGGGNGMPMBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=NN1C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468368 | |

| Record name | BippyPhos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894086-00-1 | |

| Record name | BippyPhos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[Bis(t-butyl)phosphino]-1â??,3â??,5â??-triphenyl-1,4â??-bi-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Classical N,N-Arylation Under Thermal Conditions

The foundational approach to synthesizing bipyrazole derivatives involves N,N-arylation reactions. A study by Bouabdallah et al. demonstrated the preparation of structurally analogous bipyrazoles via a three-step protocol :

-

Tetraketone Synthesis : Methyl ketones (e.g., isopropyl methyl ketone) condense with diethyl oxalate in the presence of sodium methoxide (tBuOK) to form tetraketones.

-

Bipyrazole Formation : Hydrazine hydrate reacts with tetraketones in refluxing ethanol, yielding 5,5’-disubstituted-3,3’-bipyrazoles.

-

N,N-Arylation : Bipyrazoles undergo arylation with 4- or 2-fluoronitrobenzene using potassium tert-butoxide in dimethyl sulfoxide (DMSO) at 70°C.

For t-Bu-BippyPhos, this method requires substituting fluoronitrobenzene with aryl halides and introducing di-tert-butylphosphine groups. The reaction typically achieves yields of 75–85% under classical heating over 1–2 hours .

Microwave-Assisted N,N-Arylation

Microwave irradiation significantly enhances the efficiency of N,N-arylation. Bouabdallah et al. reported that substituting thermal heating with microwave irradiation (300 W, 70°C) reduced reaction times to 10–15 minutes while maintaining yields above 80% . Key advantages include:

-

Reduced Side Reactions : Selective heating minimizes decomposition of thermally sensitive intermediates.

-

Scalability : The method is adaptable to continuous flow systems, though this remains unexplored for t-Bu-BippyPhos specifically.

Catalyst-Free Bipyrazole Synthesis via Spirocyclopropanyl-Pyrazolone

A recent sustainable approach eliminates metal catalysts by leveraging spirocyclopropanyl-pyrazolone precursors. Under mild conditions (room temperature, aqueous ethanol), hydrazine reacts with spirocyclopropanyl-pyrazolone to form 4,4′-bipyrazoles . For t-Bu-BippyPhos, this method would require:

-

Cyclopropane Ring Opening : Hydrazine attacks the strained spirocyclopropane, forming a bipyrazole core.

-

Phosphine Group Introduction : Subsequent phosphorylation with di-tert-butylchlorophosphine in tetrahydrofuran (THF) at 0°C.

This method achieves 65–70% yields but offers environmental benefits by avoiding palladium or copper catalysts .

The direct introduction of di-tert-butylphosphine groups is achieved via palladium-catalyzed coupling. A protocol adapted from Stradiotto et al. involves :

-

Ligand-Palladium Complex Formation : Mixing Pd₂(dba)₃ with t-Bu-BippyPhos in toluene.

-

C-P Bond Formation : Reacting the bipyrazole precursor with di-tert-butylphosphine chloride in the presence of the palladium complex at 100°C.

This method yields 85–90% product but requires rigorous exclusion of oxygen and moisture .

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for each synthesis route:

| Method | Conditions | Yield (%) | Time | Catalyst | Scalability |

|---|---|---|---|---|---|

| Classical N,N-Arylation | 70°C, DMSO | 75–85 | 1–2 h | tBuOK | Lab-scale |

| Microwave N,N-Arylation | 70°C, MW irradiation | 80–85 | 10–15 min | tBuOK | Limited to batch |

| Catalyst-Free Synthesis | RT, aqueous ethanol | 65–70 | 24 h | None | High (flow compatible) |

| Palladium-Catalyzed | 100°C, toluene | 85–90 | 6–8 h | Pd₂(dba)₃ | Lab-scale |

Mechanistic Insights and Optimization

-

N,N-Arylation : The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the bipyrazole acts as a nucleophile attacking activated aryl halides .

-

Phosphination : Oxidative addition of di-tert-butylphosphine chloride to palladium(0) forms a Pd(II) intermediate, which undergoes transmetalation with the bipyrazole precursor .

Critical Optimization Parameters :

-

Solvent Choice : DMSO enhances aryl halide activation in N,N-arylation, while toluene minimizes side reactions during phosphination.

-

Temperature Control : Lower temperatures (0–5°C) during phosphorylation prevent ligand degradation.

化学反应分析

Palladium-Catalyzed Amination of Aryl Halides

BippyPhos demonstrates exceptional efficacy as a ligand in Buchwald-Hartwig amination reactions. Key applications include:

Reaction Scope and Conditions

-

Mechanistic Insight : The bulky tert-butyl groups on BippyPhos enhance steric protection around the palladium center, stabilizing reactive intermediates and suppressing β-hydride elimination .

-

Notable Example : Coupling of 4-chlorotoluene with morpholine achieved 95% yield using 0.5 mol% Pd₂(dba)₃ and 1.0 mol% BippyPhos in toluene at 110°C .

Cross-Coupling with Hydroxylamines

BippyPhos enables efficient synthesis of N-arylhydroxylamines, which are valuable intermediates in medicinal chemistry:

Key Reaction Parameters

| Aryl Halide | Hydroxylamine | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoanisole | O-Benzylhydroxylamine | Cs₂CO₃ | Toluene | 12 | 89 |

| 3-Iodopyridine | N-Methylhydroxylamine | K₃PO₄ | Dioxane | 18 | 78 |

-

Conditions : Reactions proceed at 80°C with 1.5 equiv of hydroxylamine and 2.0 equiv of base .

-

Limitation : Electron-deficient aryl chlorides require higher temperatures (110°C) for satisfactory yields .

Substrate Compatibility

| Aryl Halide | Urea Partner | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|---|

| 2-Chloroquinoline | Phenylurea | 1.0 Pd, 2.0 BippyPhos | 91 |

| 4-Bromobenzonitrile | Benzylurea | 0.8 Pd, 1.6 BippyPhos | 87 |

-

Optimized Protocol : Reactions use Pd(OAc)₂ (1 mol%) and BippyPhos (2 mol%) in toluene with Cs₂CO₃ at 100°C .

Comparative Performance with Other Ligands

BippyPhos outperforms traditional ligands in challenging substrates:

| Ligand | Reaction Type | Substrate | Yield (%) |

|---|---|---|---|

| BippyPhos | Amination of aryl chloride | 2-Chloropyridine | 92 |

| XantPhos | Same as above | 2-Chloropyridine | 64 |

| DavePhos | Same as above | 2-Chloropyridine | 58 |

Advantage : BippyPhos exhibits superior stability against oxidation and moisture compared to DavePhos or BINAP .

Reaction Limitations and Challenges

科学研究应用

Catalytic Applications

1.1 Transition Metal Catalysis

The compound serves as a ligand in transition metal catalysis, facilitating various reactions such as:

- C–H Activation : This compound has been utilized in C–H activation reactions, which are crucial for the functionalization of hydrocarbons. The presence of the phosphine group enhances the reactivity of the metal center, allowing for more efficient transformations .

- Cross-Coupling Reactions : It plays a vital role in cross-coupling reactions (e.g., Suzuki and Negishi reactions), where it helps to form carbon-carbon bonds between organic halides and organometallic reagents .

Table 1: Summary of Catalytic Applications

Synthetic Methodologies

2.1 Synthesis of Complex Molecules

The compound is employed in synthetic methodologies to construct complex organic molecules, particularly those containing heterocycles. Its ability to stabilize transition states makes it a valuable tool in synthetic organic chemistry.

2.2 Applications in Drug Development

Recent studies have highlighted its potential in drug development, particularly as a scaffold for creating biologically active compounds. The bipyrazole structure is known to exhibit various pharmacological activities, making it a candidate for further exploration in medicinal chemistry .

Case Studies and Research Findings

3.1 Case Study: C–H Activation for Drug Synthesis

A notable application involved the use of 5-(di-tert-butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole in the C–H activation of pharmaceutical compounds, demonstrating its effectiveness in synthesizing complex drug-like molecules with high yields .

3.2 Research Article Insights

In a recent article published by Wiley, researchers explored the preparative scale applications of C–H activation using this compound, showcasing its scalability and efficiency in industrial applications . This work emphasizes the compound's role in modern synthetic chemistry.

作用机制

The mechanism of action of 5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole primarily involves its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The phosphino group donates electron density to the metal, enhancing its reactivity and selectivity in catalytic cycles .

相似化合物的比较

Similar Compounds

1,2-Bis(diphenylphosphino)ethane (dppe): A common bidentate ligand used in coordination chemistry.

1,1’-Bis(di-tert-butylphosphino)ferrocene: Another sterically hindered phosphine ligand used in catalysis

Uniqueness

5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole is unique due to its bipyrazole core, which provides additional coordination sites and enhances the stability of its metal complexes. This structural feature distinguishes it from other similar phosphine ligands and broadens its applicability in various catalytic processes .

生物活性

5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole, commonly referred to as BippyPhos, is a phosphine ligand with significant implications in coordination chemistry and catalysis. This compound has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of BippyPhos, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C32H35N4P

- Molecular Weight : 506.62 g/mol

- CAS Number : 894086-00-1

- Purity : ≥ 98% (HPLC)

- Physical State : Solid (white to light yellow powder)

- Melting Point : Approximately 199 °C (decomposes) .

BippyPhos exhibits biological activity primarily through its interactions with various biological targets, particularly in cancer research. The compound's phosphine moiety plays a crucial role in forming stable complexes with metal ions, which can modulate enzymatic activities and signaling pathways.

Key Mechanisms:

- Metal Coordination : BippyPhos can coordinate with transition metals, enhancing their catalytic properties in biological systems.

- Inhibition of Kinases : Preliminary studies suggest that BippyPhos may inhibit specific kinases involved in cancer cell proliferation, although detailed studies are still required to elucidate these interactions .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with BippyPhos and related compounds:

-

Cancer Cell Proliferation Inhibition :

- In vitro assays demonstrated that derivatives of bipyrazole compounds can effectively inhibit the growth of various cancer cell lines. For instance, compounds similar to BippyPhos showed selective cytotoxicity towards tumorigenic cells without affecting non-tumorigenic cells at concentrations around 10 µM .

-

Kinase Activity Profiling :

- A study involving a panel of kinase assays revealed that certain bipyrazole derivatives exhibit potent inhibitory effects against multiple kinases, including those implicated in breast cancer proliferation. The IC50 values for these inhibitors were reported in the nanomolar range, indicating high potency .

- Photophysical Properties :

Data Table: Biological Activity Summary

常见问题

Q. What are the established synthetic routes for 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole?

The compound is typically synthesized via refluxing precursor pyrazole derivatives with phosphine-containing reagents. For example, analogous ligands like Cy-BippyPhos (5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole) are prepared by coupling di-tert-butylphosphine with functionalized bipyrazole intermediates under inert conditions . Key steps include purification via recrystallization (e.g., DMF/EtOH mixtures) and characterization using NMR and mass spectrometry .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR : P NMR confirms phosphine coordination (δ ~20-30 ppm), while H/C NMR resolves aromatic and tert-butyl groups.

- X-ray crystallography : Reveals bond angles (e.g., P-C bond ~1.8 Å) and torsion angles critical for ligand geometry. Substituents like tert-butyl groups induce steric effects, altering molecular packing .

- Melting point : 177–180°C (observed in analogs like Cy-BippyPhos) .

Q. What catalytic applications are documented for this ligand?

Q. Are computational methods (e.g., DFT) used to predict ligand behavior?

Yes. DFT studies model Pd-ligand interactions, predicting bond dissociation energies and transition states. Experimental geometries (from X-ray) align with theoretical models (RMSD <0.1 Å), validating computational predictions .

Methodological Considerations

Q. What handling protocols are recommended for this air-sensitive ligand?

- Glovebox use : For weighing and reaction setup.

- Schlenk techniques : To maintain inert atmospheres during synthesis.

- Quenching : Use 10% aqueous HCl to neutralize residual phosphine .

Q. How can researchers address contradictory data in catalytic performance?

- Control experiments : Compare ligand batches for purity (≥98% by GC).

- Kinetic studies : Isolate rate-determining steps (e.g., oxidative addition vs. reductive elimination).

- Substrate scope analysis : Test electron-deficient vs. electron-rich aryl halides to identify ligand limitations .

Data Contradictions and Resolutions

- Discrepancy in yields for Stille couplings : Reported yields vary (50–80%) due to sensitivity to tin reagents. Use distilled SnR and degassed solvents to improve reproducibility .

- Conflicting melting points : Impurities (e.g., unreacted precursors) alter observed values. Recrystallize from DMF/EtOH (1:1) for consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。